molecular formula C11H9ClN2O B1472437 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1695622-97-9

1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1472437
CAS RN: 1695622-97-9
M. Wt: 220.65 g/mol
InChI Key: IZUNQTNKSSAWOE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if it’s a common compound .


Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Imidazole derivatives, such as 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, are significant in medicinal chemistry as building blocks. They are used to synthesize various biologically active molecules. A study focused on synthesizing new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, indicating the versatile nature of imidazole compounds for developing new chemical entities (Orhan et al., 2019).

Catalysis in Organic Synthesis

  • Imidazole-5-carbaldehydes, closely related to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, have been utilized in copper-catalyzed oxidative coupling reactions. This approach is used for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating the role of imidazole derivatives in facilitating complex organic reactions (Li et al., 2015).

Building Blocks in Organic Chemistry

  • A novel synthesis method using tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one was developed to create 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives prove useful as building blocks in synthesizing various 2-aminoimidazole alkaloids, highlighting the significance of imidazole derivatives like 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde in complex organic syntheses (Ando & Terashima, 2010).

Synthesis of Fused Ring Heterocycles

  • Research on 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a compound similar to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, shows its potential in synthesizing tricyclic heterocycles. These are crucial for constructing biologically active fused heterocycles, indicating the role of such imidazole derivatives in the development of novel pharmacologically active compounds (Gaonkar & Rai, 2010).

Synthesis of pH-Sensitive Spin Probes

  • Imidazole carbaldehyde derivatives, similar to 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, have been used in the synthesis of pH-sensitive spin probes. This involves the preparation and conversion of oxime 3-oxides, illustrating the application of imidazole derivatives in advanced chemical sensing technologies (Kirilyuk et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUNQTNKSSAWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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